molecular formula C11H8O3 B7761390 2-Hydroxy-1-naphthoic acid CAS No. 30440-92-7

2-Hydroxy-1-naphthoic acid

Cat. No.: B7761390
CAS No.: 30440-92-7
M. Wt: 188.18 g/mol
InChI Key: UPHOPMSGKZNELG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, featuring a hydroxyl group and a carboxyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

2-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Major products formed from these reactions include 2-naphthol and its derivatives .

Scientific Research Applications

2-Hydroxy-1-naphthoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

2-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

  • 1-Hydroxy-2-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 6-Hydroxy-2-naphthoic acid

These compounds share similar structural features but differ in the position of the hydroxyl and carboxyl groups on the naphthalene ring. The unique positioning of these functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-hydroxynaphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
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InChI Key

UPHOPMSGKZNELG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8O3
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DSSTOX Substance ID

DTXSID9062304
Record name 1-Naphthalenecarboxylic acid, 2-hydroxy-
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Molecular Weight

188.18 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthoic acid
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CAS No.

2283-08-1, 30440-92-7
Record name 2-Hydroxy-1-naphthoic acid
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Record name Hydroxynaphthoic acid
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Record name 2-Hydroxy-1-naphthoic acid
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Record name 2-HYDROXY-1-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
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aromatic hydroxy carboxylic acids
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Synthesis routes and methods II

Procedure details

A wholly aromatic copolymer of hydroxybenzoic acid and hydroxynaphthoic acid was prepared by reacting 48.3 g (0.35 mole) of 4-hydroxybenzoic acid with 28.2 g (0.15 mole) of 6-hydroxy 2-naphthoic acid. Dibutyl tin diacetate was used as the catalyst (1800 ppm on total charge). The reaction mixture was heated for 11/2 hrs. at 300° C. and at 320° C. for 30 minutes, by which time it was very viscous. Strong fibers were pulled from the melt. The total yield of water was 17 ml, (94% theory). The isolated polymer had a Tm of 240°, an IV of 6.7 and the FTIR analysis showed a hydroxybenzoic acid/hydroxynaphthoic acid ratio of approximately 65/35.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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